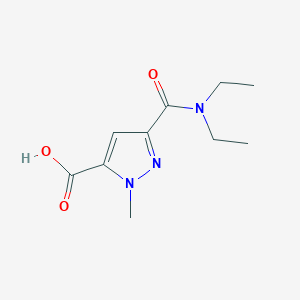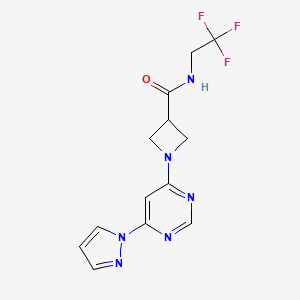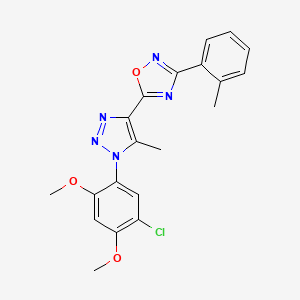
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19Cl2N7O7 and its molecular weight is 564.34. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with complex structures, including purine derivatives and those containing nitrofuran moieties, are often synthesized and evaluated for various biological activities. For instance, the study on the synthesis and biological evaluation of modified purine homo-N-nucleosides incorporating pyrazole or 2-pyrazoline moiety explores the antioxidant, anti-lipid peroxidation, lipoxygenase inhibition, and antiproliferative activities of these compounds. Such research demonstrates the potential of complex molecules in therapeutic applications due to their diverse biological activities (Thalassitis et al., 2014).
Chemical Reactions and Mechanistic Studies
Research into the chemical reactions and mechanisms underlying the synthesis of complex molecules can provide valuable insights into their potential applications. Studies such as the one on the alpha-nitro ketone as both an electrophile and nucleophile for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran derivatives highlight the intricate chemical processes involved in creating molecules with specific functionalities. These findings are crucial for designing new compounds with desired biological or physical properties (Zhang, Tomizawa, & Casida, 2004).
properties
CAS RN |
294849-91-5 |
|---|---|
Product Name |
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C22H19Cl2N7O7 |
Molecular Weight |
564.34 |
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-[(Z)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H19Cl2N7O7/c1-29-19-18(20(33)27-22(29)34)30(10-13(32)11-37-16-6-4-12(23)9-15(16)24)21(26-19)28-25-8-2-3-14-5-7-17(38-14)31(35)36/h2-9,13,32H,10-11H2,1H3,(H,26,28)(H,27,33,34)/b3-2-,25-8+ |
InChI Key |
SCKCFARYSOBWBL-YHWOMCRHSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC(COC4=C(C=C(C=C4)Cl)Cl)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)


![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)

![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)

![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)

methanone](/img/structure/B2559280.png)